molecular formula C10H14BrNO3S2 B2861138 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine CAS No. 1235297-29-6

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2861138
CAS No.: 1235297-29-6
M. Wt: 340.25
InChI Key: NFOHCFCJRCVKBH-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromothiophene moiety attached to a sulfonyl group, which is further connected to a methoxypiperidine structure

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. The sulfonyl group in the compound could potentially act as an electron-withdrawing group, influencing the compound’s interaction with its targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of “1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine” are currently unknown. Understanding these effects requires further experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Formation of Methoxypiperidine: The final step involves the reaction of the sulfonylated bromothiophene with 4-methoxypiperidine under appropriate conditions, such as heating in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)sulfonyl)-1H-pyrazole
  • 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride
  • 1-(5-Bromothiophen-2-yl)sulfonylpyrrole

Uniqueness

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine is unique due to the presence of the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and applications in various fields.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S2/c1-15-8-4-6-12(7-5-8)17(13,14)10-3-2-9(11)16-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHCFCJRCVKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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